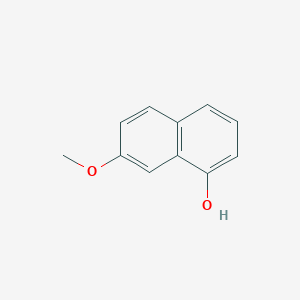

7-Methoxynaphthalen-1-ol

Vue d'ensemble

Description

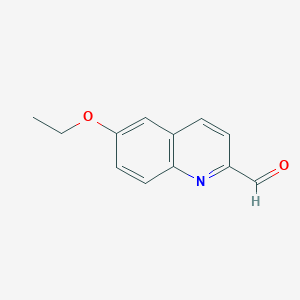

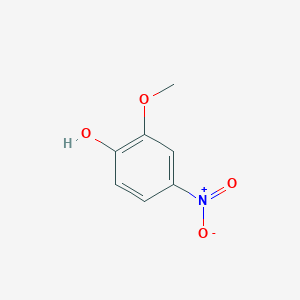

7-Methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.20 g/mol . The IUPAC name for this compound is 7-methoxy-1-naphthol .

Molecular Structure Analysis

The InChI code for 7-Methoxynaphthalen-1-ol is 1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 . Its canonical SMILES structure is COC1=CC2=C(C=CC=C2O)C=C1 .Physical And Chemical Properties Analysis

7-Methoxynaphthalen-1-ol has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 174.068079557 g/mol, and its monoisotopic mass is also 174.068079557 g/mol .Applications De Recherche Scientifique

Antifungal Applications

7-Methoxynaphthalen-1-ol: has demonstrated significant antifungal activity . It has been isolated from the endophytic fungus Diatrype palmicola and tested against the plant pathogenic fungus Athelia rolfsii. This compound showed a high inhibition percentage, indicating its potential as a bioactive agent in protecting crops like tomatoes from fungal pathogens .

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to agomelatine , which is known to act as an agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . Therefore, it’s possible that 7-Methoxynaphthalen-1-ol may interact with similar targets.

Mode of Action

If it acts similarly to Agomelatine, it may bind to melatonin receptors as an agonist, enhancing their activity, and to 5-HT2C receptors as an antagonist, inhibiting their activity . This dual action could lead to changes in neurotransmitter levels and circadian rhythms .

Biochemical Pathways

If its action is similar to Agomelatine, it may influence the melatonin and serotonin pathways . These pathways play crucial roles in regulating sleep-wake cycles, mood, and other physiological processes .

Pharmacokinetics

It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Based on its structural similarity to agomelatine, it may have potential effects on neurotransmitter levels and circadian rhythms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Methoxynaphthalen-1-ol. For instance, solvent polarity can affect the excited state intramolecular proton transfer (ESIPT) mechanism of similar compounds . Additionally, factors such as temperature, pH, and presence of other substances could potentially influence its stability and activity .

Propriétés

IUPAC Name |

7-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJAAZDXZNNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344850 | |

| Record name | 7-methoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxynaphthalen-1-ol | |

CAS RN |

67247-13-6 | |

| Record name | 7-methoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

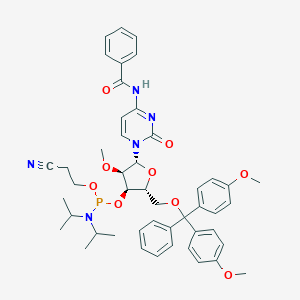

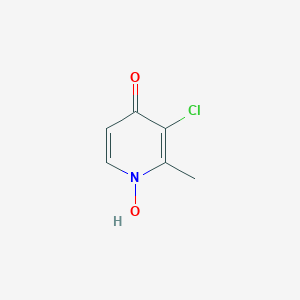

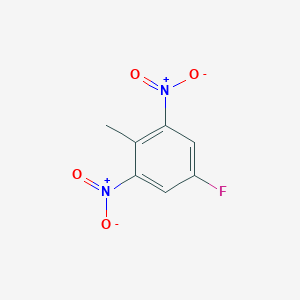

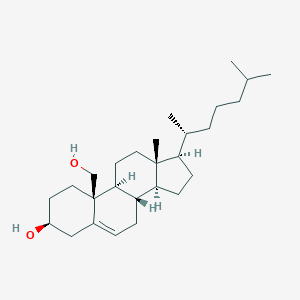

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.